

physical and chemical characteristics of 6-chlorobenzo[d]isoxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 6-CHLOROBENZO[D]ISOXAZOLE-3-CARBOXYLIC acid

Cat. No.: B1455507

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An In-Depth Technical Guide to **6-Chlorobenzo[d]isoxazole-3-carboxylic Acid**:
Physicochemical Properties and Scientific Applications

Abstract

6-Chlorobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and drug development. Its rigid bicyclic structure, combined with the reactive carboxylic acid handle, makes it a valuable scaffold and building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical characteristics, spectroscopic profile, safety considerations, and applications, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Role of the Benzisoxazole Scaffold

Heterocyclic compounds form the bedrock of modern pharmacology. Among these, the benzisoxazole moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets.^{[1][2]} This versatility has led to its incorporation into numerous clinically successful drugs. **6-Chlorobenzo[d]isoxazole-3-carboxylic acid** represents a key functionalized member of this class, offering a strategic

platform for synthetic elaboration and the exploration of structure-activity relationships (SAR) in drug discovery programs.[\[3\]](#)

Core Physicochemical Characteristics

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for **6-chlorobenzo[d]isoxazole-3-carboxylic acid** are summarized below.

Table 1: Key Identifiers and Molecular Properties

Property	Value	Source
IUPAC Name	6-Chlorobenzo[d]isoxazole-3-carboxylic acid	Key Organics [4]
CAS Number	28691-49-8	[4] [5] [6] [7]
Molecular Formula	C ₈ H ₄ ClNO ₃	BLD Pharm [8]
Molecular Weight	213.58 g/mol	Calculated
SMILES	C1=CC2=C(C=C1Cl)ON=C2C(=O)O	Inferred from structure

Table 2: Physical Properties

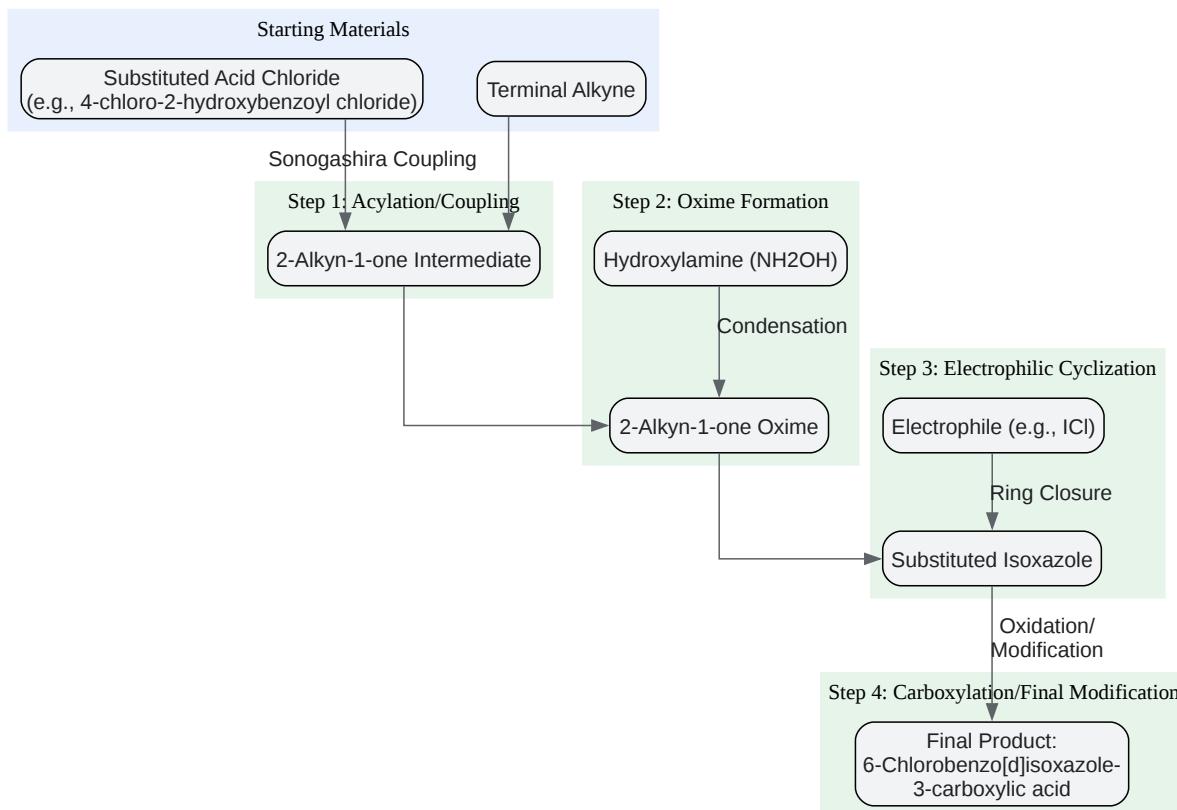
Property	Value	Notes
Appearance	White to off-white solid/powder	General observation for similar compounds
Melting Point	Data not publicly available	-
Boiling Point	Data not publicly available	-
Solubility	Expected to be poorly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.	Based on the properties of related carboxylic acids and heterocyclic compounds. [9]
pKa	Data not publicly available	Expected to be in the range of typical carboxylic acids (3-5).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted isoxazoles, including benzisoxazole derivatives, can be achieved through various methods, often involving the cyclization of appropriately functionalized precursors.[\[10\]](#) A common strategy is the electrophilic cyclization of 2-alkyn-1-one oximes.[\[11\]](#) While the specific, scaled-up synthesis for the 6-chloro derivative is proprietary to commercial suppliers, a generalized workflow provides insight into its formation.

The causality behind this synthetic approach lies in the strategic formation of the N-O bond and the isoxazole ring. The oxime provides the necessary heteroatoms, while the alkyne serves as the electrophilic partner for the ring-closing reaction, which can be promoted by various electrophiles like iodine monochloride (ICl).[\[11\]](#)

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Caption: Generalized synthetic workflow for substituted benzisoxazoles.

Chemical Reactivity

The reactivity of this molecule is dominated by two key features:

- The Carboxylic Acid Group: As a typical carboxylic acid, it readily undergoes reactions such as esterification, amide bond formation (coupling), and reduction.[12] This functional group is the primary anchor point for synthetic diversification, allowing chemists to attach various other molecules and build complex structures. The choice of coupling reagent (e.g., HATU, EDC) is critical for efficient amide bond formation, minimizing side reactions and ensuring high yields, a trustworthy and self-validating system in peptide-like synthesis.
- The Aromatic Ring System: The chlorinated benzene ring can participate in electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the isoxazole and chloro groups makes it less reactive than benzene itself. The isoxazole ring is generally stable but can be cleaved under certain reductive or basic conditions.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show highly characteristic peaks. A very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer form will appear from 2500–3300 cm^{-1} .[13] The carbonyl (C=O) stretch will be a strong, sharp peak around 1710-1760 cm^{-1} .[13][14][15] Additional peaks in the 1400-1600 cm^{-1} region will correspond to the aromatic C=C stretching vibrations.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet far downfield, typically >12 ppm.[13] The protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm), with splitting patterns determined by their positions relative to the chloro and isoxazole substituents.
 - ^{13}C NMR: The carboxyl carbon is characteristically found in the 165–185 ppm range.[13] The other aromatic and isoxazole carbons will appear between 110-160 ppm.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the expected molecular ion peak corresponding to the exact mass of $\text{C}_8\text{H}_4\text{ClNO}_3$.

Protocol Box 1: Standard Methodology for ^1H NMR Analysis

This protocol ensures reproducible and high-quality data.

- Sample Preparation: Accurately weigh ~5-10 mg of **6-chlorobenzo[d]isoxazole-3-carboxylic acid**. The precision of this step is key for any subsequent quantitative analysis.
- Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it effectively solubilizes the compound and shifts the residual water peak away from analyte signals.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). The use of a universally accepted standard is a cornerstone of a self-validating system.
- Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters to optimize include the number of scans (typically 16-64 for sufficient signal-to-noise) and the relaxation delay (D1), which should be set to at least 5 seconds to ensure proper quantitation of all proton signals, including the slowly relaxing carboxyl proton.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate all signals to determine the relative ratios of protons, confirming the structure.

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards.[\[4\]](#)

- Hazard Identification: Classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[\[4\]](#)[\[5\]](#) It is also known to cause skin irritation and serious eye irritation and may cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[16\]](#) When handling the powder outside of a fume hood, a respirator may be necessary.[\[5\]](#)

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][5] Avoid contact with skin and eyes.[16] Wash hands thoroughly after handling.[5]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]

Caption: A standard safety workflow for handling chemical reagents.

Applications in Research and Development

The primary utility of **6-chlorobenzo[d]isoxazole-3-carboxylic acid** is as a molecular building block.[6] Its structure is pre-organized for elaboration into more complex molecules targeting a wide range of proteins. In drug discovery, it can be used to:

- Synthesize Compound Libraries: The carboxylic acid serves as a versatile handle for combinatorial chemistry, allowing for the rapid synthesis of hundreds or thousands of related compounds by forming amides or esters with diverse amines and alcohols.
- Serve as a Core Scaffold: The rigid benzisoxazole core provides a structurally defined anchor to position other functional groups in three-dimensional space, which is critical for optimizing binding interactions with a protein target.
- Explore Structure-Activity Relationships (SAR): By systematically modifying the molecule (e.g., by creating a series of amides) and testing the biological activity of the resulting compounds, researchers can understand which chemical features are essential for potency and selectivity. Studies on similar trisubstituted isoxazoles have demonstrated how modifications to the core scaffold influence binding affinity and functional activity.[3]

Conclusion

6-Chlorobenzo[d]isoxazole-3-carboxylic acid is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, coupled with the versatile reactivity of its carboxylic acid group, provides a reliable and strategic starting point for the design and synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for any researcher aiming to leverage its potential in the laboratory.

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